1-Phenylbutan-2-amine
Overview
Description
1-Phenylbutan-2-amine, also known as 1-benzylpropylamine, is a compound with the molecular weight of 149.24 . It is a higher homologue of amphetamine, differing from amphetamine’s molecular structure only by the substitution of the methyl group at the alpha position of the side chain with an ethyl group .
Synthesis Analysis
The synthesis of this compound can be achieved through ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines . Another method involves the oxidation of organic halides followed by direct reductive amination with amines using sodium borohydride and montmorillonite K-10 catalyst as the reducing system .
Molecular Structure Analysis
The IUPAC name of this compound is 1-benzylpropylamine. The Inchi Code is 1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3 .
Chemical Reactions Analysis
This compound can undergo reactions such as alkylation and acylation. Ammonia, 1° amines, and 2° amines react rapidly with acid chlorides or acid anhydrides to form 1°, 2°, and 3° amides respectively .
Scientific Research Applications
Synthesis and Application in Biologically Active Molecules
1-Phenylbutan-2-amine, recognized for its role as an intermediate in the synthesis of biologically active molecules, is utilized in the creation of substituted triazoles, aminothiazoles, and a quinoline derivative known as a neurokinin3 antagonist. This compound, in its chiral form, is valuable as a resolving agent. Researchers have developed various synthetic routes to produce 1-amino-1phenylbutane, showcasing its significance in the realm of medicinal chemistry and pharmaceuticals (Nagarapu et al., 2009).
Chiral Arene Ruthenium Complexes
The transformation of (R)-3-phenylbutanol into enantiopure ligand diphenyl((R)-3-phenylbutyl)phosphane exhibits the potential of this compound derivatives in forming chiral arene ruthenium complexes. These complexes are vital in medicinal and material chemistry due to their diastereoselective properties and potential applications in asymmetric synthesis (Pinto et al., 2004).
Kinetic Resolution and Enzymatic Studies
The compound plays a critical role in the kinetic resolution of its alcohol derivatives, showcasing the influence of the amine's structure on the enantioselectivity of enzymatic reactions. This is crucial for developing chiral compounds, which have significant applications in creating enantiopure pharmaceuticals (García-Urdiales et al., 2001).
Anticonvulsant and Neuroprotective Effects
N-(Substituted benzothiazol-2-yl)amides, synthesized from this compound derivatives, have shown promising results as anticonvulsants and neuroprotective agents. This highlights the compound's potential in neuropharmacology and its relevance in developing treatments for neurological disorders (Hassan et al., 2012).
Safety and Hazards
Future Directions
Recent advances in synthetic applications of ω-transaminases for the production of chiral amines, including 1-Phenylbutan-2-amine, are promising. Despite challenges such as disfavored reaction equilibrium, poor substrate scope, and product inhibition, various reaction engineering approaches and protein engineering techniques are being developed to overcome these challenges .
Biochemical Analysis
Biochemical Properties
1-Phenylbutan-2-amine has reduced dopaminergic effects compared to amphetamine, and instead acts as a selective norepinephrine releasing agent . This suggests that it interacts with enzymes and proteins involved in the release of norepinephrine, a neurotransmitter that plays a key role in attention and responding actions in the brain.
Cellular Effects
Given its role as a norepinephrine releasing agent, it likely influences cell function by modulating norepinephrine signaling pathways . This could potentially impact gene expression and cellular metabolism, particularly in neurons.
Molecular Mechanism
It is known to act as a selective norepinephrine releasing agent . This suggests that it may bind to and activate certain enzymes or receptors that facilitate the release of norepinephrine, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
One study found that a compound with a similar structure, 3-methyl-1-phenylbutan-2-amine, showed a significant change in bioelectrical activity due to Ca2+ channel regulation and Ca2+ influx modulation .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that biogenic amines like this compound often undergo phase I and phase II metabolic reactions, which involve various enzymes and cofactors .
Subcellular Localization
Given its role as a norepinephrine releasing agent, it is likely to be localized in areas of the cell involved in neurotransmitter synthesis, storage, and release .
Properties
IUPAC Name |
1-phenylbutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLQWLOHKZENDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874112 | |
Record name | 2-Amino-1-phenylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50874112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30543-88-5, 53309-89-0 | |
Record name | 2-Amino-1-phenylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30543-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethylamine, alpha-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053309890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1-phenylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50874112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylbutan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Phenylbutan-2-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L76NRN6FL5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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